Product packaging for Haemocorin(Cat. No.:CAS No. 11034-94-9)

Haemocorin

Cat. No.: B1219267
CAS No.: 11034-94-9
M. Wt: 642.6 g/mol
InChI Key: FNZZYRONWCJZTM-CXWOCMNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haemocorin is a deeply colored, natural chemical compound classified as a phenylphenalenone glycoside. It was first isolated from Australian native plants of the Haemodorum genus, such as Haemodorum spicatum (commonly known as Bloodroot or Mardja) . The compound is responsible for the characteristic red pigmentation found in the plant's roots and rhizomes . The aglycone (non-sugar) core of this compound has been identified as a derivative of 2,5,6-trihydroxyperinaphthenone, specifically 2,6-dihydroxy-5-methoxy-9-phenylperinaphthenone . This structure is part of a broader class of phenylphenalenone-type compounds, which are highly conjugated polycyclic molecules known for their coloration and potential biological activities . Traditionally, the plants producing this compound were used by Indigenous Australian communities as a versatile natural dye and as a food source . In research, this compound is of interest for several potential applications. Preliminary studies have investigated its anti-cancer potential, with one study showing that crude extracts of H. spicatum containing this compound inhibited the proliferation of certain human cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancers, though results have been variable . As a member of the phenylphenalenones, this compound may also be investigated for its role in plant defense mechanisms, acting as a phytoalexin or phytoanticipin due to the phototoxic properties of its conjugated ring system . Researchers may value this compound as a standard for the chemical characterization of pigments within the Haemodoraceae plant family and for exploring its potential bioactivities further . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34O14 B1219267 Haemocorin CAS No. 11034-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11034-94-9

Molecular Formula

C32H34O14

Molecular Weight

642.6 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-5-methoxy-9-phenylphenalen-1-one

InChI

InChI=1S/C32H34O14/c1-42-17-9-14-10-18(24(36)22-15(13-5-3-2-4-6-13)7-8-16(21(14)22)23(17)35)43-31-29(41)27(39)30(20(12-34)45-31)46-32-28(40)26(38)25(37)19(11-33)44-32/h2-10,19-20,25-35,37-41H,11-12H2,1H3/t19-,20-,25-,26+,27-,28-,29-,30-,31-,32+/m1/s1

InChI Key

FNZZYRONWCJZTM-CXWOCMNWSA-N

SMILES

COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Other CAS No.

11034-94-9

Synonyms

haemocorin
hemocorin

Origin of Product

United States

Scientific Research Applications

Malaria Research

Haemocorin plays a pivotal role in malaria research, particularly concerning the malaria parasite Plasmodium falciparum. The protein's ability to bind heme is significant as it contributes to the detoxification process within the parasite. This mechanism is vital for the survival of Plasmodium, as heme is toxic in its free form.

  • Case Study: Heme Detoxification
    Researchers have identified that this compound facilitates the conversion of toxic heme into non-toxic hemozoin, a process crucial for the parasite's survival. This discovery highlights this compound as a potential drug target for new antimalarial therapies aimed at disrupting this detoxification pathway .

Diagnostic Applications

This compound's interaction with heme has led to its exploration in diagnostic applications for malaria detection.

  • Data Table: Diagnostic Techniques Utilizing this compound
TechniqueDescriptionSensitivity
Surface Plasmon ResonanceUtilizes this compound's binding properties to detect hemozoin in blood samples< 10 parasites/µL
Magnetic NanoparticlesEmploys magnetic substrates to enhance detection of hemozoin using this compound< 5 parasites/µL

These techniques demonstrate the potential of this compound-based assays for rapid and sensitive malaria diagnosis .

Drug Development

The unique properties of this compound have prompted investigations into its use as a therapeutic agent against malaria and other diseases.

  • Case Study: Drug Target Exploration
    Studies have indicated that inhibiting this compound's function could lead to increased susceptibility of Plasmodium to host immune responses, thereby providing a novel approach to drug development .

Bioengineering Applications

This compound's binding capabilities are also being explored in bioengineering, particularly in creating biosensors and drug delivery systems.

  • Data Table: Bioengineering Applications of this compound
ApplicationDescriptionPotential Impact
BiosensorsDevelopment of sensors that utilize this compound for detecting heme levelsImproved diagnostic accuracy
Drug Delivery SystemsEngineering nanoparticles that incorporate this compound for targeted deliveryEnhanced therapeutic efficacy

These applications underscore the versatility of this compound in advancing biomedical technologies .

Comparison with Similar Compounds

Key Structural Differences :

  • Glycosylation: this compound’s cellobiose moiety enhances solubility and bioavailability compared to non-glycosylated fungal phenalenones .
  • Substituents : The phenyl group at position 9 and methoxy/hydroxy groups at positions 2, 5, and 6 distinguish this compound from fungal analogs .

Functional Analogs: Bioactive Plant Compounds

Compound Source Structure Bioactivity Mechanism (vs. This compound)
Paenol Paeonia suffruticosa Monoterpene glycoside Anti-inflammatory, CNS inhibition Targets COX-2 pathway; lacks antitumor activity
Taxol Taxus brevifolia Taxane diterpene Anticancer (microtubule stabilization) Mechanistically distinct; no structural similarity
Protocatechuic Acid Erica australis Phenolic acid Anti-inflammatory, antioxidant Direct ROS scavenging; simpler structure without glycosylation

Key Functional Insights :

  • Antitumor Specificity : this compound’s activity against PC-3 (prostate) and MCF-7 (breast) cancer cells is concentration- and source-dependent, unlike taxol’s broad-spectrum efficacy .
  • Antibacterial Spectrum: this compound inhibits Gram-positive bacteria, whereas fungal phenalenones (e.g., herqueinone) target broader microbial communities .

Research Findings and Challenges

  • Bioactivity Variability : this compound’s efficacy in cancer cell lines (e.g., 50% inhibition in PC-3 at 6 mg/mL) correlates with seasonal and geographical factors, complicating standardization .
  • Biosynthetic Uniqueness: Unlike fungal phenalenones, this compound’s shikimate-acetate hybrid biosynthesis suggests evolutionary divergence in plant-fungal secondary metabolism .
  • Therapeutic Potential: Preliminary data support this compound as a lead compound for anti-inflammatory and anticancer drug development, but its glycoside structure necessitates further pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haemocorin
Reactant of Route 2
Haemocorin

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